N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide
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Overview
Description
“N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazole and its derivatives are key heterocyclic molecules prevalent in many bioactive compounds as well as in synthetic drugs . They have been found in the core of various drugs and natural products .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a simple, efficient, and eco-friendly protocol has been developed for the synthesis of novel 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives using a one-pot C–C and C–N bond forming strategy .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed based on IR, 1H, 13C NMR, and mass spectral data . For instance, the structure of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives was confirmed using these techniques .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve C–C and C–N bond formation . For instance, the synthesis of 3-((benzo[d]thiazol-2-ylamino)(4-methoxyphenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives involves a one-pot C–C and C–N bond forming strategy .Scientific Research Applications
Stem Cell Research and Regenerative Medicine
N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide, a similar compound, has been used in stem cell research, particularly in enhancing the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. This indicates the potential of related compounds in regenerative medicine and stem cell therapy (Ries, Granitzka, Stalke, & Ducho, 2013).
Cancer Research and Treatment
Compounds like 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide, similar in structure, have shown potential in cancer research. These compounds can inhibit cancer cell growth and enhance the effectiveness of other cancer treatments, indicating the relevance of N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide in oncology (Mudududdla et al., 2015).
Antibacterial and Antifungal Applications
Compounds with the benzo[d]thiazol-2-ylamino structure have been synthesized and studied for their potential as antibacterial and antifungal agents. Their ability to target specific pathogens suggests the usefulness of this compound in developing new antimicrobial agents (Narayana et al., 2004).
Antidiabetic Activity
Some derivatives of benzo[d]thiazol-2-ylamino, when synthesized, have shown significant antidiabetic activity. This suggests that this compound could potentially be explored for antidiabetic properties (Patil et al., 2013).
Mechanism of Action
Target of Action
Similar compounds with abenzo[d]thiazol-2-ylamino moiety have been reported to exhibit anti-inflammatory and antifungal activities, suggesting potential targets could be enzymes or proteins involved in these biological processes.
Mode of Action
Compounds with similar structures have been shown to inhibitCOX-1 and COX-2 enzymes, which play a crucial role in the inflammatory response . The compound’s interaction with these targets could lead to changes in the inflammatory response.
Result of Action
Based on the reported anti-inflammatory activity of similar compounds , it can be inferred that this compound may reduce inflammation at the molecular and cellular levels by inhibiting the production of pro-inflammatory mediators.
Safety and Hazards
Future Directions
The future directions for the research on similar compounds could involve the development of more effective drugs. The combination of two or more pharmacophores in a single molecule is a well-established assumption for the development of more effective drugs . Many literature reports have highlighted the enhanced bioactive properties of the combination and fused heterocycles .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with inhibitory concentrations compared with standard reference drugs
Cellular Effects
The cellular effects of N-(4-(3-(benzo[d]thiazol-2-ylamino)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide are currently unknown. Benzothiazole derivatives have been found to have inhibitory effects on M. tuberculosis
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully understood. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may interact with biomolecules involved in the life cycle of M. tuberculosis .
Properties
IUPAC Name |
N-[4-[3-(1,3-benzothiazol-2-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S3/c23-15(21-18-20-12-4-1-2-5-13(12)27-18)8-7-11-10-26-17(19-11)22-16(24)14-6-3-9-25-14/h1-6,9-10H,7-8H2,(H,19,22,24)(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLKBHXRFNHCPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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